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Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

Cat. No.: B050658 Get Quote

Introduction

(R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin derived from furfural, is a valuable

building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals

and other biologically active molecules. Its stereochemistry and functional groups make it a

versatile precursor for a variety of chiral ligands, amino acids, and heterocyclic compounds. A

thorough understanding of its spectroscopic properties is crucial for its identification,

characterization, and quality control. This technical guide provides a summary of available and

expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for (R)-(2-
Furyl)hydroxyacetonitrile and details the general experimental protocols for acquiring such

data.

It is important to note that while this guide aims to be comprehensive, complete experimentally-

derived spectroscopic data for (R)-(2-Furyl)hydroxyacetonitrile is not readily available in the

public domain. Therefore, this document combines the limited available experimental data with

predicted values based on the analysis of similar compounds.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for (R)-(2-
Furyl)hydroxyacetonitrile.

Table 1: ¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Data Source

~7.40 dd 1H H5 (furan) Predicted

~6.55 d 1H H3 (furan) Predicted

~6.40 dd 1H H4 (furan) Predicted

5.55 s 1H CH(OH)CN Experimental

3.17 br s 1H OH Experimental

Solvent: CDCl₃. The experimental data is for the (S)-enantiomer, which is identical to the (R)-

enantiomer in an achiral solvent.

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppm Assignment Data Source

~148 C2 (furan) Predicted

~144 C5 (furan) Predicted

~118 CN Predicted

~111 C3 (furan) Predicted

~109 C4 (furan) Predicted

~57 CH(OH)CN Predicted

Solvent: CDCl₃. Data is predicted based on values for similar furan-containing compounds.

Table 3: IR Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Assignment Data Source

~3400 Broad O-H stretch Predicted

~3100 Weak C-H stretch (furan) Predicted

~2250 Medium C≡N stretch Predicted

~1600, ~1500, ~1400 Medium-Weak
C=C stretch (furan

ring)
Predicted

~1015 Strong C-O stretch Predicted

Sample form: Neat or KBr pellet. Data is predicted based on characteristic functional group

frequencies.

Table 4: Mass Spectrometry Data
m/z Ion Method Data Source

123.03 [M]⁺ EI Predicted

124.04 [M+H]⁺ ESI Predicted

146.02 [M+Na]⁺ ESI Predicted

96.02 [M-HCN]⁺ EI/ESI Predicted

69.02 [Furan-CH₂]⁺ EI/ESI Predicted

M = C₆H₅NO₂ (Exact Mass: 123.0320). Predicted fragmentation patterns are based on the

structure of the molecule.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Weigh approximately 5-10 mg of the (R)-(2-Furyl)hydroxyacetonitrile sample into a clean,

dry vial.

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

Gently agitate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube, ensuring the

liquid height is approximately 4-5 cm.

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

A standard single-pulse experiment is used to acquire the spectrum.

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is acquired on the same spectrometer.

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single

lines for each unique carbon atom.

A larger number of scans (typically 1024 or more) is required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid (R)-(2-Furyl)hydroxyacetonitrile sample directly onto the

center of the ATR crystal.

Acquire the sample spectrum. The instrument software will automatically subtract the

background spectrum.

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)
Electrospray Ionization (ESI) Method:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solution is introduced into the ESI source of the mass spectrometer via direct infusion

using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying

gas temperature, are optimized to achieve a stable and abundant signal for the protonated

molecule [M+H]⁺ or other adducts like [M+Na]⁺.

The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 Da).

Mandatory Visualization
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Structural Elucidation

Synthesis of (R)-(2-Furyl)hydroxyacetonitrile

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectral Analysis
(Chemical Shift, Coupling)

IR Spectral Analysis
(Functional Groups)

MS Spectral Analysis
(Molecular Weight, Fragmentation)

Structure Confirmation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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